molecular formula C24H15Cl3O5 B12199239 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12199239
M. Wt: 489.7 g/mol
InChI Key: SQDWKGKBTWILIT-UYOCIXKTSA-N
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Description

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, which undergo a series of reactions such as halogenation, alkylation, and condensation to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industry, This compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with various substituents, such as:

  • (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Oligoyne derivatives of the form R-1-(C≡C)n-R-2

Uniqueness

The uniqueness of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one lies in its specific substituents and the resulting chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H15Cl3O5

Molecular Weight

489.7 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H15Cl3O5/c25-15-6-13(24-14(7-15)10-29-12-31-24)8-22-23(28)17-5-4-16(9-21(17)32-22)30-11-18-19(26)2-1-3-20(18)27/h1-9H,10-12H2/b22-8-

InChI Key

SQDWKGKBTWILIT-UYOCIXKTSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)OCO1

Origin of Product

United States

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